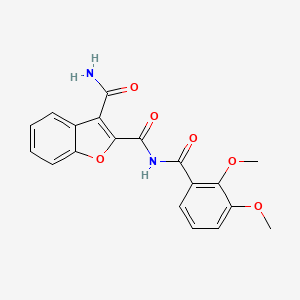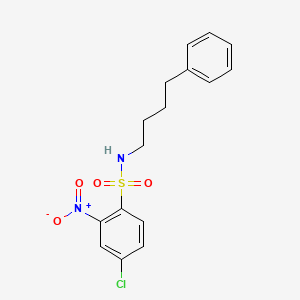
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and have a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular formula of “N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide” is C19H16N2O6. The molecular weight is 368.345.Chemical Reactions Analysis
The chemical reactions of benzofuran compounds are diverse and depend on the specific compound and conditions. For instance, benzofuran rings can be constructed through a unique free radical cyclization cascade or proton quantum tunneling .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide, also known as 2-{[(2,3-dimethoxyphenyl)formamido]carbonyl}-1-benzofuran-3-carboxamide:
Antioxidant Activity
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide has shown significant antioxidant properties. This compound can neutralize free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, making it a potential candidate for developing antioxidant therapies .
Antibacterial Applications
This compound exhibits promising antibacterial activity against both gram-positive and gram-negative bacteria. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibacterial agents. Research has shown that it can be used to combat bacterial infections, which is particularly important given the rise of antibiotic-resistant strains .
Anti-inflammatory Properties
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Potential
Research indicates that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. Studies have shown its effectiveness against various cancer cell lines, suggesting its potential use in cancer therapy .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Antifungal Activity
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide also exhibits antifungal properties. It has been shown to inhibit the growth of various fungal species, making it a potential candidate for developing antifungal agents. This is particularly important for treating fungal infections that are resistant to current treatments .
Antiviral Applications
Research has explored the antiviral potential of this compound. It has shown activity against certain viruses, suggesting its use in developing antiviral therapies. This could be particularly valuable in the fight against viral infections that lack effective treatments .
Industrial Applications
Beyond its medical applications, N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide can be used in various industrial applications. Its chemical properties make it suitable for use in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous in industrial processes .
These diverse applications highlight the potential of N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide in various fields of scientific research and industry. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides
Wirkmechanismus
The mechanism of action of benzofuran compounds depends on their specific structure and the biological system they interact with. For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been found to be efficient antimicrobial candidates .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(2,3-dimethoxybenzoyl)-1-benzofuran-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-13-9-5-7-11(15(13)26-2)18(23)21-19(24)16-14(17(20)22)10-6-3-4-8-12(10)27-16/h3-9H,1-2H3,(H2,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMGPHNCPXAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC(=O)C2=C(C3=CC=CC=C3O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(2,3-dimethoxybenzoyl)benzofuran-2,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)
![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2719345.png)
![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2719356.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)